2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C13H17ClO2 It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a methylpropanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-tert-butylphenol with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used. The reaction is usually conducted at room temperature.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF, typically at low temperatures.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can then interact with biological targets or serve as intermediates in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)butanoyl chloride
- 2-(4-tert-butylphenoxy)propanoyl chloride
Uniqueness
2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This structural feature distinguishes it from other similar compounds and can lead to different reactivity patterns and applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAABUGJBFBVHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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